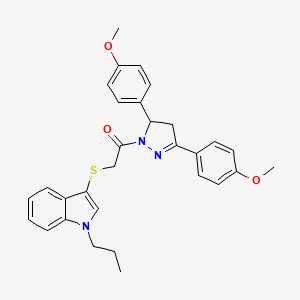![molecular formula C24H25N5O4 B3013684 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 843625-99-0](/img/structure/B3013684.png)
2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an amino group, a benzodioxin group, a pyrroloquinoxaline group, and a carboxamide group . These groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For example, benzodioxin derivatives can be obtained through the anodic oxidation of a natural antioxidative catechol, hydroxytyrosol .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzodioxin group, for instance, is a cyclic structure with an oxygen atom incorporated into the ring .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the amino group might participate in acid-base reactions, while the carboxamide group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of polar functional groups like the carboxamide could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Catalytic Applications
Research by Imamoto et al. (2012) on phosphine ligands, which include quinoxaline structures, highlighted their application in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is critical for the efficient preparation of chiral pharmaceutical ingredients, demonstrating the compound's utility in catalysis and synthesis of amino acids or secondary amine components (Imamoto et al., 2012).
Pharmaceutical Research
Quinoxalin-2-carboxamides were designed and evaluated as serotonin type-3 (5-HT3) receptor antagonists by Mahesh et al. (2011). The study's findings indicate potential therapeutic applications of quinoxaline derivatives in treating conditions mediated by 5-HT3 receptors, suggesting their utility in developing novel treatments for gastrointestinal disorders or chemotherapy-induced nausea and vomiting (Mahesh et al., 2011).
Anticancer Research
A novel series of 3-quinoline carboxamides optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase was discovered by Degorce et al. (2016). These compounds, including potent and highly selective ATM inhibitors, demonstrate the role of quinoxaline derivatives in developing new therapeutic agents for cancer treatment, highlighting their potential efficacy in combination with DNA damage-inducing agents in disease-relevant models (Degorce et al., 2016).
Materials Science
Baek et al. (2003) explored the free-radical-induced polymerization of a compound containing a hyperbranched aromatic polyamide with a diphenylquinoxaline moiety. This study illustrates the application of quinoxaline derivatives in the development of novel thermosetting resin systems for high-temperature applications, showcasing their importance in materials science (Baek et al., 2003).
Propiedades
IUPAC Name |
2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-2-31-11-5-10-26-24(30)20-21-23(28-17-7-4-3-6-16(17)27-21)29(22(20)25)15-8-9-18-19(14-15)33-13-12-32-18/h3-4,6-9,14H,2,5,10-13,25H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKQDXUMIAKNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC5=C(C=C4)OCCO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3013604.png)



![N-(3-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013608.png)


![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2,4-dimethylphenyl)quinoline-4-carboxylate](/img/structure/B3013616.png)
![[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine](/img/structure/B3013617.png)


